Retronecine 9-(N-ethylcarbamate)

Description

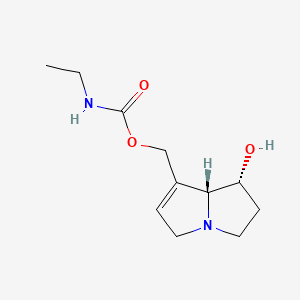

Structure

2D Structure

3D Structure

Properties

CAS No. |

78472-04-5 |

|---|---|

Molecular Formula |

C11H18N2O3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate |

InChI |

InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10-/m1/s1 |

InChI Key |

YQDTUYLCYVRLPO-NXEZZACHSA-N |

Isomeric SMILES |

CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O |

Canonical SMILES |

CCNC(=O)OCC1=CCN2C1C(CC2)O |

Origin of Product |

United States |

Contextualization of Pyrrolizidine Alkaloids As Natural and Synthetic Bioactive Compounds

Pyrrolizidine (B1209537) alkaloids are a group of naturally occurring compounds synthesized by an estimated 3% of the world's flowering plants, predominantly found in families such as Boraginaceae, Asteraceae, and Fabaceae. rsc.orgdrugfuture.com These compounds are secondary metabolites, playing a crucial role as a defense mechanism for plants against herbivores. rsc.org The basic structure of a PA consists of a necine base, which is an azabicyclic frame, esterified with one or more necic acids. drugfuture.comunigoa.ac.in

The biological activities of PAs are diverse and have been a subject of extensive research. Historically, many plants containing these alkaloids were used in traditional medicine. drugfuture.com However, scientific investigation revealed that certain PAs can exhibit significant toxicity, particularly hepatotoxicity (liver damage), due to their metabolic activation in the liver. unigoa.ac.in This dual nature of PAs—possessing both potential therapeutic effects and inherent toxicity—has made them a fascinating and challenging area of study. The quest to harness their bioactive potential while mitigating their harmful effects has driven significant efforts in the synthesis of novel, semi-synthetic PA analogues.

Retronecine As a Pivotal Necine Base Scaffold for Derivatization

At the heart of many of the most studied pyrrolizidine (B1209537) alkaloids is the necine base, and among these, (+)-retronecine is one of the most common. drugfuture.comnih.gov It is the foundational structure for numerous hepatotoxic PAs, including monocrotaline (B1676716) and senecionine. drugfuture.com The structure of retronecine (B1221780) features hydroxyl groups at the C-7 and C-9 positions, which are sites for esterification with necic acids in nature. unigoa.ac.in

This structural feature makes retronecine an ideal and pivotal scaffold for chemical derivatization. unigoa.ac.in Researchers can hydrolyze naturally occurring PAs to isolate the retronecine core and then selectively modify it to create a library of new compounds with potentially altered biological activities. unigoa.ac.innih.gov The ability to perform selective esterification at the C-9 position, for instance, is a key strategy in developing semi-synthetic analogues. rsc.org This allows for the systematic exploration of structure-activity relationships, aiming to create derivatives with enhanced therapeutic properties and reduced toxicity. nih.gov

Academic Significance of N Ethylcarbamate Modifications on the Retronecine Core

The modification of bioactive molecules with carbamate (B1207046) groups is a well-established strategy in medicinal chemistry, often employed to enhance properties such as stability, solubility, or biological activity. nih.govnih.govmdpi.com The introduction of an N-ethylcarbamate group at the C-9 position of retronecine (B1221780) is of particular academic significance for several reasons.

Firstly, the carbamate linkage can influence the molecule's interaction with biological targets. Studies on other complex natural products, such as camptothecin, have shown that introducing carbamate-linked side chains can lead to derivatives with significant antitumor activity and improved water solubility. nih.gov This success provides a strong rationale for exploring similar modifications on the retronecine scaffold.

Secondly, the N-ethylcarbamate moiety can alter the metabolic fate of the retronecine core. The nature of the ester group on a pyrrolizidine (B1209537) alkaloid is a critical determinant of its toxicity. nih.gov By replacing the complex necic acids found in nature with a simpler, synthetic group like N-ethylcarbamate, researchers can investigate how this change affects the molecule's susceptibility to metabolic activation or detoxification pathways. For example, some semi-synthetic esters of retronecine have been shown to be more susceptible to detoxification by hydrolysis, which could contribute to lower toxicity compared to their natural counterparts. nih.gov

Research into carbamate derivatives of other natural products has demonstrated promising anti-cancer activities. For instance, carbamate analogs of melampomagnolide B and certain steroidal compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. nih.govmdpi.com These studies highlight the potential for carbamate derivatives to act as potent therapeutic agents.

Overview of Research Trajectories for Retronecine 9 N Ethylcarbamate Derivatives

Synthetic Access to the Retronecine Necine Base

The foundation for producing Retronecine 9-(N-ethylcarbamate) and its analogues lies in the successful synthesis of the retronecine necine base. Both chemical and biological approaches have been explored to obtain this crucial scaffold.

Biosynthetic Precursors and Pathways of Retronecine

The biosynthesis of retronecine in plants, primarily in species of Senecio and Crotalaria, has been extensively studied using isotopic labeling. drugfuture.comresearchgate.netnih.gov These studies have revealed that the pyrrolizidine (B1209537) skeleton is derived from two molecules of ornithine. unigoa.ac.inresearchgate.netacs.orgrsc.orgimperial.ac.uk

Ornithine is converted to putrescine, a symmetrical C4 unit, which serves as a direct precursor. researchgate.netrsc.orgnih.gov Further investigations have shown that spermidine (B129725) and spermine (B22157) are also efficient precursors for retronecine formation. researchgate.netrsc.org The biosynthetic pathway involves a symmetrical intermediate of the C4–N–C4 type, identified as homospermidine. researchgate.netgla.ac.uk Feeding experiments with labeled putrescine have confirmed the incorporation pattern into the retronecine structure, elucidating the specific carbon and nitrogen atom arrangements during biosynthesis. researchgate.netnih.gov

Targeted Synthesis of Retronecine Esters and Carbamates

The biological activity of retronecine is often modulated by the presence of ester or carbamate functional groups at its hydroxyl positions. The synthesis of these derivatives, including Retronecine 9-(N-ethylcarbamate), requires precise control over the regioselectivity of the reactions.

Esterification Strategies at C-7 and C-9 Hydroxyl Positions

Retronecine possesses two hydroxyl groups at the C-7 and C-9 positions, which can be esterified. unigoa.ac.ininchem.org The reactivity of these hydroxyl groups can differ, allowing for selective functionalization. The allylic 9-hydroxyl group is generally more reactive towards esterification than the 7-hydroxyl group. nih.gov This differential reactivity is a key factor in the synthesis of mono- and diesters. The structure of the esterifying acid, particularly branching in the carbon chain, also influences the properties of the resulting alkaloid. inchem.org

Regioselective Introduction of N-Ethylcarbamate Moieties (e.g., at C-9)

The introduction of an N-ethylcarbamate group at a specific hydroxyl position, such as C-9, to form Retronecine 9-(N-ethylcarbamate), requires regioselective synthesis. This can be achieved by leveraging the higher reactivity of the C-9 allylic hydroxyl group. By carefully controlling reaction conditions and the stoichiometry of the reagents, it is possible to favor the formation of the 9-carbamate over the 7-carbamate or the 7,9-bis-carbamate.

Chemical Transformation and Modification of the Pyrrolizidine Ring System in Carbamate Derivatives

The chemical reactivity of the pyrrolizidine ring system in retronecine carbamate derivatives offers a pathway to a diverse array of novel compounds with potentially altered biological profiles. Modifications can be targeted at several key reactive sites within the bicyclic core: the C1-C2 double bond, the tertiary nitrogen atom at position 4, and the C7-hydroxyl group. These transformations allow for the synthesis of a wide range of analogues for further investigation.

Modification of the C1-C2 Double Bond

The endocyclic double bond in the pyrrolizidine nucleus is a prime site for chemical modification, influencing the planarity and electronic properties of the ring system. Key transformations include hydrogenation and epoxidation.

Catalytic Hydrogenation: The saturation of the C1-C2 double bond in retronecine esters can be achieved through catalytic hydrogenation. While specific studies on Retronecine 9-(N-ethylcarbamate) are not extensively detailed in publicly available literature, general methodologies for the hydrogenation of retronecine esters provide a strong precedent. Typically, this reaction is carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The resulting saturated pyrrolizidine ring, known as the platynecine skeleton when the stereochemistry is appropriate, leads to a significant conformational change in the molecule, from a relatively planar to a more puckered three-dimensional structure. This modification can have a profound impact on the biological activity of the compound.

Epoxidation: The C1-C2 double bond is also susceptible to epoxidation, a reaction that introduces a three-membered oxirane ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a highly reactive intermediate that can undergo further nucleophilic attack, leading to a variety of di-functionalized derivatives. The stereochemistry of the epoxidation can often be controlled by the directing influence of the nearby hydroxyl or carbamate groups. The introduction of the epoxide ring significantly alters the electronic and steric properties of the pyrrolizidine core.

N-Oxidation of the Tertiary Amine

The tertiary nitrogen atom at position 4 of the pyrrolizidine ring is a site of nucleophilicity and can be readily oxidized to form the corresponding N-oxide. nih.gov This transformation is a common metabolic pathway for pyrrolizidine alkaloids in biological systems and can also be achieved synthetically using oxidizing agents like hydrogen peroxide or m-CPBA. nih.govscholarsportal.info The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the polarity and water solubility of the molecule. nih.gov This modification can dramatically alter the pharmacokinetic and pharmacodynamic properties of the parent carbamate. Retronecine N-oxide itself is a known metabolite and its formation from retronecine carbamates is a plausible and significant chemical transformation. scholarsportal.info

| Transformation | Reagents and Conditions | Resulting Modification to Pyrrolizidine Ring |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Saturation of the C1-C2 double bond, formation of a saturated pyrrolizidine (platynecine-type) skeleton. |

| Epoxidation | m-CPBA | Formation of a C1-C2 epoxide ring. |

| N-Oxidation | H₂O₂ or m-CPBA | Oxidation of the tertiary nitrogen to an N-oxide. |

Reactions Involving the C7-Hydroxyl Group

While the primary focus is on the pyrrolizidine ring itself, the C7-hydroxyl group in Retronecine 9-(N-ethylcarbamate) presents another handle for chemical modification, leading to analogues with altered properties.

Esterification and Etherification: The C7-hydroxyl group can undergo further esterification with various carboxylic acids or etherification with alkyl halides under appropriate conditions. These reactions would yield di-ester or ether-ester derivatives of retronecine, expanding the library of analogues based on the Retronecine 9-(N-ethylcarbamate) scaffold.

The chemical transformations of the pyrrolizidine ring system in carbamate derivatives of retronecine provide a rich platform for the generation of novel chemical entities. The ability to selectively modify the double bond, the tertiary nitrogen, and the remaining hydroxyl group allows for a systematic exploration of the structure-activity relationships within this class of compounds. Further research into these modifications will undoubtedly lead to a deeper understanding of their chemical and biological properties.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of organic molecules, including complex natural product derivatives like Retronecine 9-(N-ethylcarbamate). Both ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, provide critical information for assigning the stereochemistry and the precise location of the N-ethylcarbamate group.

In the case of Retronecine 9-(N-ethylcarbamate), the attachment of the N-ethylcarbamate moiety at the C9 position would induce characteristic downfield shifts in the ¹H and ¹³C NMR spectra for the H-9 and C-9 signals, respectively, compared to the parent retronecine. The stereochemistry of the retronecine core, particularly at chiral centers C-7 and C-8, can be confirmed by analyzing the coupling constants and through-space correlations observed in NOESY spectra. researchgate.net The presence of E- and Z-amide conformers due to the carbamate group could also be investigated using variable temperature NMR studies and 2D exchange spectroscopy (EXSY). nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Retronecine 9-(N-ethylcarbamate) Note: These are predicted values based on known data for retronecine and related esters. Actual values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |

| H-1 | ~5.8-6.2 | m | C-2, C-8, C-9 |

| H-2 | ~3.4-4.0 | m | C-1, C-3 |

| H-3 | ~2.0-2.8 | m | C-2, C-5 |

| H-5 | ~2.5-3.5 | m | C-3, C-6 |

| H-6 | ~2.0-2.8 | m | C-5, C-7 |

| H-7 | ~4.0-4.5 | m | C-6, C-8 |

| H-8 | ~3.5-4.0 | m | C-1, C-7 |

| H-9 | ~4.5-5.0 | d | C-1, C-8, C=O (carbamate) |

| N-CH₂ | ~3.1-3.4 | q | C=O (carbamate), CH₃ |

| CH₃ | ~1.1-1.3 | t | N-CH₂ |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Retronecine 9-(N-ethylcarbamate) Note: These are predicted values based on known data for retronecine and related esters. Actual values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~130-135 |

| C-2 | ~60-65 |

| C-3 | ~30-35 |

| C-5 | ~50-55 |

| C-6 | ~35-40 |

| C-7 | ~70-75 |

| C-8 | ~75-80 |

| C-9 | ~65-70 |

| C=O (carbamate) | ~155-160 |

| N-CH₂ | ~35-40 |

| CH₃ | ~14-16 |

Mass Spectrometry (MS and MS/MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of Retronecine 9-(N-ethylcarbamate) and for elucidating its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula.

In electron ionization (EI) or electrospray ionization (ESI), Retronecine 9-(N-ethylcarbamate) is expected to show a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal characteristic fragment ions. The fragmentation of pyrrolizidine alkaloids is well-documented and typically involves the cleavage of the ester group and fragmentation of the pyrrolizidine core. nih.govresearchgate.netmjcce.org.mknih.gov

For Retronecine 9-(N-ethylcarbamate), the initial fragmentation would likely involve the loss of the N-ethylcarbamate group or parts of it. The retronecine core itself is known to produce characteristic fragment ions at m/z 138, 120, 94, and 80. nih.govmjcce.org.mkpcom.edu The presence of these ions in the MS/MS spectrum would strongly indicate a retronecine-type structure. The specific fragmentation pathway can help to confirm the position of the carbamate group at C-9.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Retronecine 9-(N-ethylcarbamate) [M+H]⁺

| m/z | Proposed Fragment Structure/Loss |

| [M+H]⁺ | Protonated molecule |

| [M+H - C₃H₇NO₂]⁺ | Loss of ethyl carbamate |

| 138 | [Retronecine - H₂O + H]⁺ |

| 120 | [Retronecine - H₂O - H₂O + H]⁺ |

| 94 | Further fragmentation of the pyrrolizidine ring |

| 80 | Further fragmentation of the pyrrolizidine ring |

High-Resolution Chromatographic Techniques for Purity, Isomer Separation, and Identification (e.g., HPLC, GC, UHPLC)

High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are essential for assessing the purity of Retronecine 9-(N-ethylcarbamate) and for separating it from potential isomers and impurities. mdpi.comresearchgate.netnih.govuq.edu.au

Reversed-phase HPLC and UHPLC methods are commonly employed for the analysis of pyrrolizidine alkaloids. mdpi.comnih.govnih.govnih.gov A C18 column is a typical choice for the stationary phase, with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net Gradient elution is generally used to achieve optimal separation of compounds with varying polarities. mdpi.com The co-occurrence of isomers is a common challenge in the analysis of pyrrolizidine alkaloids, and high-resolution chromatography is crucial for their separation. nih.govnih.gov

GC analysis of Retronecine 9-(N-ethylcarbamate) would likely require derivatization to increase its volatility and thermal stability. nih.gov However, LC-based methods are generally preferred as they allow for the direct analysis of the compound without derivatization. nih.gov

Table 4: Example UHPLC Method Parameters for the Analysis of Retronecine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5-95% B over 10-15 minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) |

Complementary Spectroscopic Methods (e.g., UV-Vis, IR) in Elucidating Functional Group Presence

While NMR and MS provide detailed structural information, complementary spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer quick and valuable confirmation of the presence of specific functional groups.

UV-Vis Spectroscopy: The UV spectrum of Retronecine 9-(N-ethylcarbamate) is expected to show absorption maxima characteristic of the pyrrolizidine core and the carbamate chromophore. The unsaturated pyrrolizidine ring typically exhibits a λmax around 215-225 nm. nih.gov The carbamate group may also contribute to the UV absorption profile.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the presence of key functional groups. For Retronecine 9-(N-ethylcarbamate), characteristic absorption bands would include:

O-H stretching: A broad band around 3400 cm⁻¹ from the hydroxyl group at C-7.

N-H stretching: A band around 3300 cm⁻¹ from the carbamate.

C-H stretching: Bands in the region of 2800-3000 cm⁻¹.

C=O stretching (carbamate): A strong absorption band around 1700-1730 cm⁻¹.

C=C stretching: A band around 1650 cm⁻¹ from the double bond in the pyrrolizidine ring.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

The combination of these spectroscopic and chromatographic techniques provides a robust framework for the comprehensive structural elucidation and characterization of Retronecine 9-(N-ethylcarbamate), ensuring its unambiguous identification and purity assessment.

Influence of Esterification Site (C-7 vs. C-9) and Substitution Pattern on Biological Activity

The retronecine core possesses two hydroxyl groups at the C-7 and C-9 positions, both of which are available for esterification. mdpi.com The specific site of esterification is a critical determinant of the molecule's biological activity. In naturally occurring PAs, esterification can occur at C-9 (as a monoester), or at both C-7 and C-9 (as a diester or macrocyclic diester). mdpi.com

For synthetic derivatives like N-ethylcarbamates, the position of the carbamate group significantly alters the molecule's properties. Esterification at the C-9 position results in a primary allylic ester. This configuration is known to influence the stability and reactivity of the molecule. In contrast, the C-7 hydroxyl is a secondary alcohol, and esterification at this site would produce a different stereoelectronic environment. Research on other retronecine esters has shown that the allylic C-9 ester group is often more susceptible to enzymatic hydrolysis, which can be a detoxification pathway. nih.gov However, this position is also crucial for the bioactivation process that leads to toxicity. The substitution pattern elsewhere on the pyrrolizidine ring or on the carbamate itself further modulates activity. Studies on related pyrrolizine bis(alkylcarbamates) have shown that the nature of the alkyl group on the carbamate is a key factor in their antileukemic properties. nih.gov

Impact of the N-Ethylcarbamate Moiety on Molecular Reactivity and Bioactivation Potential

The N-ethylcarbamate moiety is not merely a passive substituent; it actively participates in the molecule's biological profile. Carbamates are known to act as cholinesterase inhibitors by carbamylating the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme. nih.gov The effectiveness of this inhibition is highly dependent on the structural complementarity between the carbamate and the enzyme's active site. nih.gov

In the context of retronecine derivatives, the N-ethylcarbamate group introduces specific steric and electronic properties. Research on analogous pyrrolizine bis(alkylcarbamates) has provided valuable SAR data. For instance, a study by Ladurée et al. on 5-(2-thienyl)-2,3-dihydro-1H-pyrrolizine-6,7-bis(hydroxymethyl) derivatives showed that the size of the N-alkyl group on the carbamate influenced antileukemic activity against L1210 leukemia. nih.gov The bis(methylcarbamate) derivative showed greater efficacy than the bis(isopropylcarbamate) derivative, suggesting that smaller alkyl groups may be favored for this specific biological action. nih.gov

Table 1: Antileukemic Activity of Pyrrolizine Bis(alkylcarbamate) Derivatives

This interactive table is based on data for analogous pyrrolizine compounds to illustrate the influence of the N-alkylcarbamate group.

| Compound | N-Alkyl Group | Biological Activity (Antileukemic) |

| Analogue 1 | Methyl | Good activity |

| Analogue 2 | Isopropyl | Lower activity than methyl analogue |

Furthermore, the carbamate linkage can be designed to be cleavable, allowing the molecule to act as a prodrug. nih.gov Bioactivation would involve the metabolic cleavage of the carbamate to release the active retronecine metabolite, although this is distinct from the toxic bioactivation involving the pyrrolizidine ring itself.

Contribution of Pyrrolizidine Core Unsaturation (1,2-Double Bond) to Mechanistic Interactions

A defining feature for the toxicity of most pyrrolizidine alkaloids is the presence of a double bond between the C-1 and C-2 positions of the necine base. researchgate.net This 1,2-unsaturation is an absolute requirement for the primary mechanism of PA-induced hepatotoxicity. PAs containing a saturated necine base, such as the platynecine type, are considered non-toxic. mdpi.com

The 1,2-double bond is essential for the metabolic activation of the retronecine core in the liver. Cytochrome P450 monooxygenases oxidize the pyrrolizidine ring to produce highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). These intermediates are potent electrophiles that can alkylate cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity. The stability of these pyrrolic esters is influenced by the nature of the ester groups at C-7 and C-9. The ultimate toxic species are thought to be carbonium ions generated from the DHPAs, which readily form covalent adducts with biological nucleophiles. researchgate.net Therefore, the presence of this double bond in Retronecine 9-(N-ethylcarbamate) is the single most critical structural feature conferring its potential for toxic mechanistic interactions through bioactivation.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional shape of Retronecine 9-(N-ethylcarbamate) is crucial for its interaction with biological targets like enzymes and receptors. The conformation is determined by two main factors: the puckering of the five-membered rings of the pyrrolizidine core and the rotational isomerism of the N-ethylcarbamate group.

The pyrrolizidine nucleus is not planar and can exist in different puckered conformations. X-ray crystallographic studies of various PAs have provided detailed information on their solid-state conformations, which are believed to be relevant to their solution-state shapes. researchgate.net The specific pucker of the rings affects the spatial orientation of the substituent at C-9.

Metabolic Pathways and Biotransformation Mechanisms of Retronecine N Ethylcarbamate Derivatives

Hepatic Metabolic Activation: Formation of Pyrrolic Metabolites

The initial and critical step in the bioactivation of many pyrrolizidine (B1209537) alkaloids and their derivatives is the metabolic conversion into highly reactive pyrrolic metabolites. semanticscholar.orgmdpi.com This process is predominantly carried out by enzymes located in the liver. encyclopedia.pub

Cytochrome P450-Mediated Oxidation and Dehydrogenation

The primary enzymes responsible for the metabolic activation of retronecine-based compounds are the cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes primarily found in the endoplasmic reticulum of liver cells. encyclopedia.pubyoutube.comnih.gov These enzymes catalyze the oxidation of the retronecine (B1221780) structure. mdpi.comnih.govyoutube.com

The process begins with the dehydrogenation of the 1,2-unsaturated necine base, a core structure in retronecine. mdpi.com This enzymatic reaction introduces a double bond into the pyrrolizidine ring system, converting it into a pyrrolic structure. This oxidation is a crucial bioactivation step, as the resulting metabolites are significantly more reactive than the parent compound. mdpi.comresearchgate.net The specific CYP isozymes involved can vary, but members of the CYP2A, CYP2B, and CYP3A families have been implicated in the metabolism of various PAs.

Generation of Reactive Alkylating Intermediates (e.g., Dehydro-alkaloids)

The cytochrome P450-mediated oxidation results in the formation of dehydro-pyrrolizidine alkaloids (DHPAs), which are highly reactive electrophilic intermediates. mdpi.comresearchgate.net These DHPAs, also referred to as dehydro-alkaloids, are potent alkylating agents. Their high reactivity stems from the unstable pyrrolic ring system, which readily seeks to react with nucleophilic centers in cellular macromolecules.

These reactive intermediates can covalently bind to cellular components such as proteins and DNA, forming adducts. semanticscholar.orgresearchgate.net This adduction is a key molecular event initiating the toxic effects associated with many pyrrolizidine alkaloids. The formation of these alkylating agents represents a critical juncture in the metabolic pathway, leading towards cellular damage.

Detoxification Mechanisms and Hydrolytic Biotransformation

In parallel to the activation pathways, several detoxification mechanisms exist to neutralize retronecine N-ethylcarbamate derivatives and their reactive metabolites, facilitating their excretion from the body. semanticscholar.org

Enzymatic Hydrolysis of Ester and Carbamate (B1207046) Bonds (e.g., 9-ester hydrolysis)

A major detoxification route for pyrrolizidine alkaloids and their derivatives is the hydrolysis of the ester and carbamate linkages. encyclopedia.pubnih.gov This reaction is catalyzed by various carboxylesterases present in the liver and blood. encyclopedia.pub The hydrolysis cleaves the ester or carbamate bond, for instance at the C-9 position of the retronecine base, releasing the necine base and the corresponding acid or carbamic acid derivative. nih.gov

The resulting products, the necine base (e.g., retronecine) and the necic acid or carbamate moiety, are generally less toxic and more water-soluble, which facilitates their elimination from the body. encyclopedia.pub The rate of hydrolysis can be influenced by steric hindrance around the ester or carbamate group, with less hindered compounds being more susceptible to this detoxification pathway. nih.gov Studies on amino acid carbamates have shown that enzymes like acylases and acetylcholinesterases can hydrolyze carbamate bonds. nih.gov

N-Oxidation and Reduction of the Necine Base Nitrogen

Another significant detoxification pathway involves the N-oxidation of the tertiary nitrogen atom within the necine base. encyclopedia.pubnih.gov This reaction is also catalyzed by hepatic microsomal enzymes, including flavin-containing monooxygenases (FMOs) and certain cytochrome P450 isozymes. encyclopedia.pubwikipedia.org The formation of N-oxides results in more polar, water-soluble metabolites that are readily excreted. mdpi.comencyclopedia.pub

Glutathione (B108866) Conjugation and Other Phase II Reactions

Phase II metabolic reactions play a crucial role in the detoxification of the reactive pyrrolic intermediates formed during bioactivation. The most important of these is conjugation with glutathione (GSH), a tripeptide that is abundant in the liver. semanticscholar.orgresearchgate.netnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net

GSH reacts with the electrophilic dehydro-alkaloids, forming a stable, non-toxic conjugate. researchgate.netnih.gov This process effectively neutralizes the reactive alkylating agent, preventing it from binding to critical cellular macromolecules. semanticscholar.org The resulting glutathione conjugates are water-soluble and can be further metabolized through the mercapturic acid pathway before being excreted in the bile and urine. researchgate.netnih.gov This conjugation is a primary mechanism for detoxifying the harmful metabolites of many pyrrolizidine alkaloids. semanticscholar.orgresearchgate.net

In Vitro and Ex Vivo Models for Metabolic Fate Elucidation

The metabolic fate of pyrrolizidine alkaloids (PAs), including retronecine derivatives, is primarily investigated using a variety of in vitro and ex vivo models that simulate physiological conditions and allow for the identification of metabolic pathways and reactive intermediates. These models are crucial for understanding the bioactivation and detoxification processes of compounds like Retronecine 9-(N-ethylcarbamate).

Standard in vitro models are fundamental in the early assessment of hepatic clearance and metabolic pathways. nih.gov These include:

Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the primary oxidative metabolism of PAs. nih.govnih.gov Studies using liver microsomes from various species, including humans and rats, have been instrumental in demonstrating the conversion of PAs into their reactive pyrrolic derivatives, known as dehydropyrrolizidine alkaloids (DHPs). researchgate.netnih.gov This enzymatic conversion is a critical step in the toxification process. nih.gov For instance, treatment of rat or mouse hepatic microsomes with pyridine, an inducer of the CYP2E1 isozyme, was shown to increase the metabolism of ethyl carbamate, highlighting the role of specific P450 enzymes. nih.gov

Liver S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive system to study both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. nih.gov This is particularly relevant for PAs, as their metabolism involves both bioactivation via oxidation and detoxification via hydrolysis and conjugation with glutathione (GSH). nih.gov

Co-culture Systems: Advanced in vitro models, such as co-cultures of different cell types, are being developed to better investigate metabolism-mediated toxicity. researchgate.net

These in vitro systems have been used to identify the primary metabolic pathways for retronecine-type PAs:

Oxidation: CYP450 enzymes in the liver convert the retronecine base into reactive DHP metabolites, which are considered the ultimate toxic species. nih.govmdpi.com

N-oxidation: The tertiary nitrogen of the retronecine base can be oxidized to form N-oxides. This pathway is generally considered a detoxification step, as N-oxides are more water-soluble and can be more easily excreted. mdpi.comencyclopedia.pub However, some evidence suggests that N-oxides can be reduced back to the parent PA in vivo, potentially acting as a reservoir. mdpi.com

Hydrolysis: Esterases in the liver can cleave the ester group(s), leading to the formation of the necine base (retronecine) and the corresponding acid. encyclopedia.pubnih.gov This is a major detoxification pathway, as the resulting products are significantly less toxic. mdpi.com For Retronecine 9-(N-ethylcarbamate), this would involve the hydrolysis of the N-ethylcarbamate group at the C-9 position.

Ex vivo models, such as isolated perfused liver preparations, can also be employed to study the metabolism of xenobiotics in a whole-organ context, providing further insights into the distribution and elimination of metabolites. While less common in early screening, they offer a bridge between in vitro data and in vivo complexity.

| In Vitro Model | Primary Use in PA Metabolism Studies | Key Findings for Retronecine Derivatives |

| Liver Microsomes | Studying Phase I oxidative metabolism by CYP450 enzymes. nih.gov | Demonstrates the formation of toxic dehydropyrrolizidine alkaloid (DHP) metabolites. researchgate.netnih.gov |

| Liver S9 Fraction | Comprehensive study of both Phase I and Phase II metabolism. nih.gov | Allows for the investigation of both bioactivation (oxidation) and detoxification (hydrolysis, conjugation). nih.gov |

| Hepatocyte Cultures | Assessing the overall balance of metabolic pathways in a complete cell system. nih.gov | Confirms the competing pathways of DHP formation, N-oxidation, and hydrolytic detoxification. mdpi.com |

Mechanisms of Cellular and Molecular Interaction of Retronecine N Ethylcarbamate Derivatives

DNA Adduct Formation and Genotoxic Manifestations

The genotoxicity of Retronecine (B1221780) 9-(N-ethylcarbamate) derivatives is a direct consequence of the formation of covalent adducts with DNA. This process is initiated by the metabolic conversion of the parent compound into a reactive pyrrolic ester. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts.

Upon metabolic activation, the pyrrolic ester of Retronecine 9-(N-ethylcarbamate) becomes a potent alkylating agent. The primary targets for this alkylation are the nitrogen atoms in the purine (B94841) bases of DNA, particularly the N7 and O6 positions of guanine (B1146940), and to a lesser extent, the N1 and N3 positions of adenine. The formation of these adducts disrupts the normal structure of the DNA double helix, creating lesions that can interfere with DNA replication and transcription.

Studies on related pyrrolizidine (B1209537) alkaloids, such as retrorsine (B1680556), have demonstrated the formation of characteristic guanine adducts. nih.gov The covalent binding of these reactive metabolites to DNA is a concentration-dependent process. nih.gov The specific pattern of DNA adducts formed can vary depending on the specific pyrrolizidine alkaloid and the metabolic capacity of the cell.

The formation of DNA adducts by Retronecine 9-(N-ethylcarbamate) derivatives triggers a robust cellular response aimed at repairing the damaged DNA. The presence of these bulky adducts on the DNA strand is recognized by the cell's DNA repair machinery, leading to the activation of several DNA repair pathways. nih.gov

Multi-omics analyses of tissues exposed to the related PA, retrorsine, have shown the involvement of homologous recombination (HR) and non-homologous end joining (NHEJ) repair pathways in response to the induced DNA damage. nih.gov Furthermore, the identification of guanine adducts corresponds with the increased expression of proteins involved in nucleotide excision repair (NER) and base excision repair (BER), such as XPA and XPC, indicating that these pathways are also crucial in the removal of PA-induced DNA lesions. nih.gov The induction of DNA repair synthesis has been observed with a variety of genotoxic pyrrolizidine alkaloids. nih.gov The persistence of DNA damage, even after cessation of exposure, suggests that the repair processes may not be completely efficient, potentially leading to long-term genotoxic consequences. nih.gov

Table 1: DNA Repair Pathways Activated by Pyrrolizidine Alkaloid-Induced Damage

| Repair Pathway | Key Proteins/Markers | Role in Repairing PA-Induced Damage |

| Homologous Recombination (HR) | - | Involved in the repair of double-strand breaks. nih.gov |

| Non-Homologous End Joining (NHEJ) | - | Also involved in the repair of double-strand breaks. nih.gov |

| Nucleotide Excision Repair (NER) | XPA, XPC | Removes bulky, helix-distorting adducts. nih.gov |

| Base Excision Repair (BER) | - | Repairs modified bases and single-strand breaks. nih.gov |

This table is generated based on data from studies on related pyrrolizidine alkaloids.

The mutagenic potential of Retronecine 9-(N-ethylcarbamate) derivatives stems from the possibility of errors during the DNA repair process or during DNA replication of an adducted template. If a DNA adduct is not repaired before the cell undergoes replication, the DNA polymerase may misread the damaged base, leading to the incorporation of an incorrect nucleotide in the newly synthesized strand. This can result in a permanent change in the DNA sequence, i.e., a mutation.

The types of mutations induced by pyrrolizidine alkaloids are often G:C to T:A transversions, which is consistent with the formation of adducts at guanine bases. The prolonged presence of DNA damage and the potential for error-prone repair can establish a basis for mutagenesis and subsequent carcinogenesis. nih.gov The genotoxicity of numerous pyrrolizidine alkaloids has been demonstrated in studies showing the induction of DNA repair, suggesting they are potential genotoxic carcinogens. nih.gov

Interactions with Cellular Proteins and Macromolecules (e.g., Inhibition of Protein Synthesis)

Beyond their interaction with DNA, the reactive pyrrolic esters derived from Retronecine 9-(N-ethylcarbamate) can also form covalent adducts with other cellular macromolecules, including proteins. The nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, are susceptible to alkylation by these reactive metabolites.

Modulatory Effects on Key Cellular Regulatory Processes (e.g., Cell Cycle, Apoptosis)

The extensive DNA damage caused by Retronecine 9-(N-ethylcarbamate) derivatives can have profound effects on key cellular regulatory processes, most notably the cell cycle and apoptosis. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. In response to DNA damage, cell cycle checkpoints are activated to halt the progression of the cell cycle, allowing time for DNA repair.

Studies on compounds that induce DNA damage have shown that this can lead to an arrest in the G2/M phase of the cell cycle. nih.gov This prevents the cell from entering mitosis with damaged chromosomes, which could lead to genomic instability in the daughter cells.

If the DNA damage is too extensive to be repaired, the cell may be triggered to undergo programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cells with irreparable genomic damage, thereby preventing the propagation of mutations. An increase in the percentage of apoptotic cells, often characterized by a rise in the pre-G1 cell population, is a common response to potent DNA damaging agents. nih.gov The induction of apoptosis is a key outcome of the cellular response to overwhelming genotoxic stress.

Table 2: Effects of DNA Damaging Agents on Cell Cycle Phases

| Cell Cycle Phase | Effect of DNA Damage | Consequence |

| G0/G1 Phase | Decrease in cell population | Fewer cells entering the synthesis phase. nih.gov |

| S Phase | Decrease in cell population | Inhibition of DNA replication. nih.gov |

| G2/M Phase | Increase in cell population (arrest) | Prevents entry into mitosis with damaged DNA. nih.gov |

| Pre-G1 Phase | Increase in cell population | Indicates an increase in apoptotic cells. nih.gov |

This table is based on general findings for DNA damaging agents and may be representative of the effects of Retronecine 9-(N-ethylcarbamate) derivatives.

Target Identification and Receptor/Enzyme Binding Studies

The primary molecular target of metabolically activated Retronecine 9-(N-ethylcarbamate) is DNA, due to the high reactivity of the pyrrolic ester towards the nucleophilic centers in DNA bases. However, as mentioned previously, other cellular macromolecules, particularly proteins, can also be targets.

Specific receptor or enzyme binding studies for Retronecine 9-(N-ethylcarbamate) are not extensively documented in the public domain. However, based on the known reactivity of pyrrolizidine alkaloids, it is likely that enzymes involved in their metabolic activation, such as cytochrome P450s, are key initial binding partners. nih.gov The subsequent covalent binding of the reactive metabolites to a variety of cellular proteins would classify them as targets. The identification of these specific protein targets is an area that requires further investigation to fully elucidate the broader mechanistic profile of this compound.

In Vitro Research Models and Methodologies for Investigating Retronecine N Ethylcarbamate Derivatives

Cell Culture Systems for Mechanistic Bioactivation and Cellular Response Studies

Cell culture systems are indispensable tools for examining the cellular responses to Retronecine (B1221780) 9-(N-ethylcarbamate). Primary hepatocytes, liver slices, and immortalized liver cell lines are commonly employed to model hepatic metabolism and toxicity. These systems allow for the detailed study of mechanistic bioactivation, where the parent compound is metabolized into reactive electrophiles.

Researchers can expose these cell cultures to Retronecine 9-(N-ethylcarbamate) and subsequently analyze various endpoints to understand its effects. This includes assessing cytotoxicity through assays that measure cell viability and apoptosis. Furthermore, gene and protein expression analysis can reveal the cellular pathways that are perturbed by the compound, offering insights into its mode of action. While specific studies on Retronecine 9-(N-ethylcarbamate) are not detailed in the provided search results, the methodologies used for other pyrrolizidine (B1209537) alkaloids (PAs) are applicable. For instance, studies on related PAs like retrorsine (B1680556) and monocrotaline (B1676716) have utilized cell transformation tests to evaluate their carcinogenic potential. nih.gov

Isolated Subcellular Fractions (e.g., Hepatic Microsomes) for Enzyme Kinetics and Metabolism

To delve deeper into the enzymatic processes responsible for the metabolic activation of Retronecine 9-(N-ethylcarbamate), researchers utilize isolated subcellular fractions, with a primary focus on hepatic microsomes. These preparations are rich in cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many xenobiotics, including PAs.

Incubating Retronecine 9-(N-ethylcarbamate) with liver microsomes from different species (e.g., human, rat, mouse) allows for the characterization of its metabolic profile. nih.gov This can help identify the specific CYP isoforms involved in its bioactivation, often through the use of specific chemical inhibitors or antibodies. epa.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined, providing quantitative measures of the efficiency of the enzymatic reactions.

Studies on other retronecine-type PAs have demonstrated that steric hindrance and lipophilicity are key factors influencing their metabolism by microsomal enzymes. nih.gov For example, the hydrolysis of ester groups is a significant detoxification pathway for some semisynthetic retronecine diesters. nih.gov The investigation of 12-O-acetylated retronecine-type PAs has revealed intramolecular lactonization as a metabolic pathway in rat liver microsomes. nih.gov Human liver microsomes have been shown to reduce PA N-oxides back to their parent alkaloids, which can then be metabolically activated. epa.gov

Table 1: Representative Data from In Vitro Metabolism Studies of Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | In Vitro System | Key Finding | Reference |

| Riddelliine | Rat Liver Microsomes | Formation of DHP and riddelliine N-oxide as major metabolites. | epa.gov |

| Retrorsine | Human Liver Microsomes | Reduction of retrorsine N-oxide to retrorsine. | epa.gov |

| Monocrotaline | Human Liver Microsomes | Metabolism inhibited by troleandomycin, a CYP3A inhibitor. | epa.gov |

| Acetylduciformine | Rat Liver Microsomes | Intramolecular lactonization to form duciformine and lankongensisine A. | nih.gov |

Biochemical Assays for Quantifying DNA Adducts and Protein Adducts

A critical aspect of understanding the carcinogenicity of PAs is the formation of adducts with DNA and proteins. Following metabolic activation to reactive pyrrolic intermediates, these electrophiles can covalently bind to nucleophilic sites on cellular macromolecules, leading to mutations and cellular dysfunction.

Biochemical assays are employed to detect and quantify these adducts. For DNA adducts, techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are highly sensitive and specific. nih.gov These methods can identify specific adducts, such as those formed with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). idexlab.com The presence of a set of dehydroretronecine (B1196577) (DHR)-derived DNA adducts has been proposed as a common biomarker for PA-induced tumorigenicity. idexlab.com

Similarly, protein adducts can be quantified using methods like UPLC-MS/MS, often after derivatization to enhance detection. nih.gov Pyrrole-protein adducts are considered a mechanism-based biomarker to assess PA toxicity. idexlab.com Studies have shown a positive correlation between the levels of liver DNA adducts, liver protein adducts, and serum protein adducts, suggesting that serum protein adducts could serve as a surrogate biomarker for PA-induced genetic damage. nih.gov

Table 2: Analytical Methods for Adduct Quantification

| Adduct Type | Analytical Method | Key Features | Reference |

| Pyrrole-DNA Adducts | UPLC-MS/MS | High sensitivity and specificity for identifying specific adducts (e.g., DHP-dG, DHP-dA). | nih.gov |

| Pyrrole-Protein Adducts | UPLC-MS/MS with pre-column derivatization | Allows for quantification in both liver tissue and serum. | nih.gov |

| General Pyrrolizidine Alkaloids | Electron Capture Gas Chromatography | Sensitive method for the analysis of retronecine derivatives. | nih.gov |

| Total Pyrrolizidine Alkaloids | UHPLC-HRMS | Quantification as retronecine-equivalents directly from crude extracts. | nih.gov |

Cell-Free Systems for Studying Molecular Interactions

Cell-free systems provide the most simplified environment to study the direct molecular interactions between the reactive metabolites of Retronecine 9-(N-ethylcarbamate) and biological molecules. These systems typically consist of purified enzymes, DNA, or proteins in a buffered solution.

By incubating a reactive metabolite, such as a synthetic dehydroretronecine derivative, with purified DNA, researchers can precisely map the sites of adduction and characterize the chemical nature of the adducts formed. idexlab.com This approach eliminates the complexities of cellular uptake, metabolism, and repair, allowing for a focused investigation of the chemical reactivity of the ultimate carcinogen. Similarly, interactions with specific proteins can be studied to understand how adduction might alter their structure and function. These fundamental studies provide a molecular basis for the toxicological effects observed in more complex systems.

Preclinical in Vivo Research Models and Methodologies for Mechanistic Elucidation

Animal Models for Investigating Tissue Distribution and Metabolic Fate

Animal models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Retronecine (B1221780) 9-(N-ethylcarbamate). The selection of an appropriate animal model is critical and is often guided by factors such as metabolic similarities to humans and established protocols for studying related compounds.

Rat Models in Pyrrolizidine (B1209537) Alkaloid Research

The rat is a frequently utilized model in the study of pyrrolizidine alkaloids due to its well-characterized metabolic pathways, many of which are analogous to those in humans. For instance, studies on the related synthetic analogue, [3H]synthanecine A bis-N-ethylcarbamate, in male rats have provided significant insights into its tissue distribution and metabolic fate. nih.gov Following intravenous administration, the distribution of radioactivity was measured at various time points, revealing key target organs and elimination patterns. nih.gov

Key Findings from Animal Studies with a Related Analogue:

In a study involving [3H]synthanecine A bis-N-ethylcarbamate, the highest initial concentration of radioactivity was observed in the liver. nih.gov This is consistent with the liver being the primary site of metabolism for many xenobiotics, including pyrrolizidine alkaloids. nih.gov High levels of radioactivity were also detected in the kidneys, spleen, and lungs. nih.gov Notably, the elimination of the radiolabel from the lungs was found to be exceptionally slow. nih.gov The persistence of radioactivity in the spleen was likely attributable to high levels in erythrocytes. nih.gov

Metabolic Fate in Animal Models

The metabolic fate of Retronecine 9-(N-ethylcarbamate) is anticipated to follow the general pathway of other pyrrolizidine alkaloids, which involves metabolic activation in the liver to form reactive pyrrolic metabolites. nih.govnih.gov In the study with [3H]synthanecine A bis-N-ethylcarbamate, Ehrlich estimations confirmed that a significant portion (68%) of the radioactivity present in the liver 2-6 hours after administration was in the form of pyrrolic metabolites. nih.gov This metabolic activation is a critical step in the bioactivity of these compounds. The study also noted that a high proportion of the radioactivity in the liver was not extractable with alcohol or aqueous trichloroacetic acid, suggesting covalent binding to tissue macromolecules. nih.gov It was concluded that 2,3-bishydroxymethyl-1-methyl pyrrole (B145914) was not a major metabolite in the bloodstream, based on the low levels of radioactivity in the stomach tissue. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species for Mechanistic Insight

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the relationship between the concentration of Retronecine 9-(N-ethylcarbamate) and its biological effects over time. These studies provide quantitative data on the rates of absorption, distribution, metabolism, and excretion, which are crucial for mechanistic insights.

Pharmacokinetic Parameters

While specific pharmacokinetic parameters for Retronecine 9-(N-ethylcarbamate) are not widely published, studies on related compounds provide a framework for the expected PK profile. For example, a study with pinosylvin (B93900) in rats, analyzed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), demonstrated rapid distribution and uptake into tissues. scienceopen.com Noncompartmental analysis in that study revealed a short time to peak concentration (Tmax) of 0.137 hours and an apparent elimination half-life (t1/2) of 1.347 hours. scienceopen.com

In the study with the analogue [3H]synthanecine A bis-N-ethylcarbamate, approximately 69% of the administered dose was eliminated via urine and feces within the first day, with less than 0.4% found in expired air. nih.gov The level of radioactivity in the liver decreased steadily at a rate comparable to most other tissues. nih.gov

Table of Pharmacokinetic Data from a Related Analogue

| Parameter | Finding | Species | Compound |

| Elimination | ~69% of dose eliminated in 24h | Rat | [3H]synthanecine A bis-N-ethylcarbamate |

| Primary Routes of Excretion | Urine and Feces | Rat | [3H]synthanecine A bis-N-ethylcarbamate |

| Tissue with Highest Initial Concentration | Liver | Rat | [3H]synthanecine A bis-N-ethylcarbamate |

Pharmacodynamic Insights

The pharmacodynamics of Retronecine 9-(N-ethylcarbamate) are intrinsically linked to its metabolic activation. The formation of reactive pyrrolic metabolites is considered a key event leading to its biological effects. nih.govnih.gov These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction. researchgate.net Therefore, pharmacodynamic assessments often involve measuring the extent of this covalent binding and correlating it with observed biological responses in the target tissues. The surprisingly low level of binding in the microsomal and nuclear fractions of the liver in the [3H]synthanecine A bis-N-ethylcarbamate study suggests a complex relationship between metabolite formation and adduction. nih.gov

Quantification of Reactive Metabolites and Adducts in Biological Samples

A crucial aspect of elucidating the mechanism of action of Retronecine 9-(N-ethylcarbamate) is the quantification of its reactive metabolites and the adducts they form with biological macromolecules.

Analytical Techniques

Advanced analytical techniques are employed to detect and quantify these transient and low-concentration species. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov For the quantification of ethyl carbamate (B1207046) in wines, a method using heart-cutting multidimensional gas chromatography-mass spectrometry (MDGC-MS) has been developed, which could be adapted for biological samples. nih.gov

In vitro systems, such as rat liver microsomes, are often used to generate and identify metabolites. nih.govnih.gov The metabolism of the related otonecine-type PA, clivorine, in rat liver microsomes led to the identification of dehydroretronecine (B1196577) (DHR) and its glutathione (B108866) conjugates. nih.gov

Quantification of Pyrrolic Metabolites and Adducts

The formation of pyrrole-protein and pyrrole-DNA adducts is a hallmark of the bioactivation of many pyrrolizidine alkaloids. researchgate.net The Ehrlich reaction is a colorimetric method that can be used to estimate the total amount of pyrrolic metabolites in tissues. nih.gov In the study of [3H]synthanecine A bis-N-ethylcarbamate, this method was used to determine that 68% of the radioactivity in the liver was due to pyrrolic metabolites. nih.gov

The analysis of DNA adducts often involves enzymatic hydrolysis of DNA followed by LC-MS/MS analysis to identify and quantify specific adducts. nih.govnih.gov For example, in studies with the tobacco-specific nitrosamine (B1359907) NNK, levels of pyridyloxobutyl-DNA adducts were quantified in various tissues of F344 rats. nih.gov Similar methodologies could be applied to investigate the formation of DNA adducts by Retronecine 9-(N-ethylcarbamate).

Table of Methodologies for Quantifying Reactive Metabolites and Adducts

| Analyte | Methodology | Sample Matrix |

| Pyrrolic Metabolites | Ehrlich Reaction | Liver Tissue |

| Metabolite Profile | LC-MS/MS | Liver Microsomes, Biological Fluids |

| DNA Adducts | Enzymatic Hydrolysis followed by LC-MS/MS | Tissue DNA |

| Ethyl Carbamate | MDGC-MS with derivatization | Potentially adaptable for biological samples |

Application of Isotope-Labeled Analogues for In Vivo Tracing

Isotope-labeled analogues are invaluable tools for tracing the fate of a compound in vivo. By replacing one or more atoms of the molecule with a stable or radioactive isotope, the compound can be tracked and quantified within a complex biological system.

Radiolabeling for Distribution Studies

The use of tritium (B154650) ([3H]) labeled synthanecine A bis-N-ethylcarbamate is a prime example of this approach. nih.gov The radioactive label allowed for the detailed mapping of the compound's distribution across various tissues and its excretion from the body. nih.gov This method provides a quantitative measure of the total drug-related material in a given tissue or fluid, without distinguishing between the parent compound and its metabolites.

Stable Isotope Labeling for Metabolic Flux Analysis

Stable isotopes, such as carbon-13 ([13C]) and nitrogen-15 (B135050) ([15N]), are increasingly used in metabolic tracing studies. nih.govnih.gov These non-radioactive isotopes can be incorporated into the structure of Retronecine 9-(N-ethylcarbamate). When administered to an animal model, the labeled compound enters the metabolic pathways, and the isotopic label is transferred to downstream metabolites. nih.gov

LC-MS/MS is then used to analyze the isotopic enrichment in various metabolites, providing a detailed picture of metabolic fluxes. nih.gov This technique can reveal not only the metabolic fate of the carbon skeleton of the molecule but also the rates of various metabolic reactions. For instance, studies using [13C]glucose infusions in mice and humans have been instrumental in probing metabolic activity within intact tumors in vivo. nih.gov A similar approach with labeled Retronecine 9-(N-ethylcarbamate) could provide profound insights into its metabolic pathways and the dynamics of reactive metabolite formation.

Table of Isotope Labeling Applications

| Isotope | Application | Analytical Technique | Key Insights |

| Tritium ([3H]) | Tissue distribution and excretion studies | Scintillation Counting | Overall distribution and elimination of drug-related material |

| Carbon-13 ([13C]) | Metabolic flux analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Detailed mapping of metabolic pathways and reaction rates |

| Nitrogen-15 ([15N]) | Tracing nitrogen-containing metabolites | Mass Spectrometry (MS) | Understanding the fate of nitrogen atoms in metabolism |

Advanced Analytical and Bioanalytical Techniques in Retronecine N Ethylcarbamate Research

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Comprehensive Profiling and Quantification

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a cornerstone technique for the analysis of Retronecine (B1221780) 9-(N-ethylcarbamate). This powerful combination allows for both the broad profiling of related pyrrolizidine (B1209537) alkaloids and the precise quantification of the target compound.

Methodologies have been developed for the untargeted metabolomics profiling of PAs, utilizing the retronecine core structure as a basis for identification. nih.gov Such approaches enable the simultaneous screening for a wide array of PAs in various samples, including herbal extracts. In one such study, a UHPLC-HRMS method successfully identified 105 different PAs, showcasing the technique's capability for comprehensive profiling. nih.gov Among these, several were glycosidic PA derivatives that had not been previously reported. nih.gov

For quantitative analysis, UHPLC-HRMS methods offer high sensitivity and selectivity. Quantification is often performed by referencing a certified standard, and in the absence of a specific standard for every PA, results can be expressed as retronecine-equivalents. nih.gov This approach allows for an estimation of the total PA content. nih.gov The use of a QTOF (Quadrupole Time-of-Flight) mass spectrometer provides accurate mass measurements, which aids in the confident identification of compounds. nih.gov The limits of detection (LODs) and limits of quantification (LOQs) for PAs using UHPLC-MS/MS can be as low as 0.015–0.75 µg/kg and 0.05–2.5 µg/kg, respectively, demonstrating excellent sensitivity. researchgate.net

A typical UHPLC-HRMS system for PA analysis would employ a reversed-phase column, such as an ACQUITY UPLC HSS T3, with a gradient elution program. mdpi.com The mobile phase often consists of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid to improve ionization efficiency. mdpi.comnih.gov

Table 1: Illustrative UHPLC-HRMS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.govmdpi.com |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or similar | mdpi.com |

| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | mdpi.comnih.gov |

| Detection | High-Resolution Mass Spectrometry (e.g., QTOF) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |

| Quantification | External standards or as retronecine-equivalents | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite and Derivatized Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool, particularly for the analysis of volatile metabolites or when derivatization is employed to enhance the volatility and thermal stability of the analyte. up.ac.za Due to the low volatility of most pyrrolizidine alkaloids, including Retronecine 9-(N-ethylcarbamate), direct analysis by GC-MS is often challenging. mdpi.com Therefore, a derivatization step is typically required. up.ac.zaresearchgate.net

A common approach involves the reduction of the 1,2-unsaturated pyrrolizidine alkaloids to their core structures, such as retronecine, followed by derivatization. researchgate.netresearchgate.net Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) are used to create more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netresearchgate.net This method has been successfully validated for the determination of PAs in various matrices, including feed and honey. researchgate.netresearchgate.net The validation parameters often demonstrate good recovery (ranging from 73.1% to 93.6%) and repeatability. researchgate.netresearchgate.net

For the analysis of ethyl carbamate (B1207046), a related structural moiety, a reaction-assisted extraction with 9-xanthydrol followed by heart-cutting multidimensional GC-MS has been developed. nih.govresearchgate.net This method enhances extraction efficiency and sensitivity, with a reported limit of detection as low as 0.02 μg/L. nih.govresearchgate.net While not directly applied to Retronecine 9-(N-ethylcarbamate), this illustrates the potential of advanced GC-MS techniques for related structures.

Table 2: Derivatization Reagents and Performance in GC-MS Analysis of Pyrrolizidine Alkaloids

| Derivatization Reagent | Analyte Type | Key Findings | Reference |

|---|---|---|---|

| Heptafluorobutyric anhydride (HFBA) | Reduced 1,2-unsaturated PAs | Good recovery (73.1-93.6%) and repeatability. LOQ of 1 μg/kg. | researchgate.netresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pyrrolizidine Alkaloids | Produces stable and volatile trimethylsilyl (B98337) derivatives. | up.ac.zaresearchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS | Pyrrolizidine Alkaloids | Another option for creating silyl (B83357) derivatives for GC-MS analysis. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics and Structure Confirmation of Biotransformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel compounds and for studying metabolic pathways. nih.govnih.govnih.gov In the context of Retronecine 9-(N-ethylcarbamate) research, NMR plays a critical role in confirming the structures of its biotransformation products. hyphadiscovery.com

The identification of metabolites often involves the use of a suite of NMR experiments. One-dimensional (1D) ¹H NMR provides initial information about the proton environment in the molecule. hyphadiscovery.com Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish connectivity between atoms. hyphadiscovery.com These techniques allow for the detailed structural assignment of even complex metabolites, provided a sufficient quantity of the purified substance is available. hyphadiscovery.com High-field NMR instruments equipped with cryogenic probes have significantly enhanced sensitivity, making it possible to analyze microgram quantities of material. nih.govhyphadiscovery.com

Furthermore, NMR-based metabolomics can be employed to investigate the broader metabolic impact of exposure to Retronecine 9-(N-ethylcarbamate). nih.govnih.gov By comparing the NMR profiles of biofluids or cell extracts from treated and control groups, researchers can identify changes in the concentrations of endogenous metabolites. nih.gov This can provide insights into the metabolic pathways perturbed by the compound. nih.gov

Chemiluminescence, Spectrophotometric, and Electrochemical Detection Methods for Specific Metabolites

While chromatographic methods coupled with mass spectrometry are dominant, other detection techniques can be utilized for the analysis of Retronecine 9-(N-ethylcarbamate) and related compounds.

Spectrophotometric methods have been developed for the determination of total unsaturated pyrrolizidine alkaloids. nih.govacs.org One common method is based on the reaction of PAs with Ehrlich's reagent to produce a colored product that can be measured with a UV-Vis spectrophotometer. up.ac.za Another approach involves the formation of a chloroform-soluble complex between PAs and methyl orange, with the subsequent release of the indicator in an acidic medium being measured. up.ac.zamdpi.com These methods are generally used for screening and total PA quantification rather than for the analysis of individual alkaloids. up.ac.za

Electrochemical detection offers a sensitive and often low-cost alternative for the analysis of certain compounds. While specific methods for Retronecine 9-(N-ethylcarbamate) are not widely reported, electrochemical sensors have been developed for the detection of ethyl carbamate. researchgate.net These sensors may utilize enzymes like urethanase and glutamate (B1630785) dehydrogenase immobilized on an electrode to achieve high sensitivity and selectivity. researchgate.net The development of similar biosensors for Retronecine 9-(N-ethylcarbamate) or its specific metabolites could be a future research direction.

Currently, there is limited information available on the specific application of chemiluminescence for the detection of Retronecine 9-(N-ethylcarbamate).

Table 3: Overview of Other Detection Methods for Pyrrolizidine Alkaloids and Related Compounds

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Spectrophotometry (Ehrlich's Reagent) | Colorimetric reaction with unsaturated PA bases. | Quantitative determination of total PAs in samples like flour. | up.ac.za |

| Spectrophotometry (Methyl Orange) | Formation of a chloroform-soluble complex. | Screening for the presence of unsaturated PAs in urine. | up.ac.zamdpi.com |

| Electrochemical Sensing | Enzymatic reaction on a modified electrode leading to a detectable current. | Detection of ethyl carbamate in food samples. | researchgate.net |

Research Gaps and Future Academic Perspectives on Retronecine N Ethylcarbamate Derivatives

Elucidation of Novel Metabolic Pathways and Previously Unidentified Metabolites

The biotransformation of pyrrolizidine (B1209537) alkaloids is a complex process involving multiple enzymatic systems. nih.gov Generally, the metabolism of retronecine-type PAs can follow several pathways, including hydrolysis of the ester groups, N-oxidation, and enzymatic hydroxylation leading to the formation of reactive pyrrolic esters. encyclopedia.pub These reactive metabolites are known to be the primary cause of the hepatotoxicity associated with many PAs. nih.govresearchgate.net

A significant research gap exists in the specific metabolic pathways of Retronecine (B1221780) 9-(N-ethylcarbamate). While it is known that pesticidal carbamates are metabolized by gastrointestinal tissues, the precise enzymes and metabolic products for this specific retronecine derivative are not well-documented. nih.gov Future research should aim to identify the specific cytochrome P450 (CYP) isoenzymes involved in its metabolism, as has been done for other PAs where CYP1A2 and CYP2D6 have been implicated. nih.gov Furthermore, the role of hydrolysis in the detoxification of this compound, a pathway known to be significant for other retronecine diesters, needs to be quantified. nih.govpharmacompass.com The identification of previously unknown metabolites, including potential water-soluble conjugates, will be crucial for a complete understanding of its toxicokinetics. pharmacompass.com

Table 1: Known Metabolic Pathways of Retronecine-Type Pyrrolizidine Alkaloids

| Metabolic Pathway | Description | Key Enzymes/Factors | Resulting Products |

| N-Oxidation | Addition of an oxygen atom to the nitrogen of the pyrrolizidine ring. | Cytochrome P450 monooxygenases | PA N-oxides (generally less toxic but can be converted back to toxic PAs) nih.govencyclopedia.pub |

| Hydrolysis | Cleavage of the ester linkages. | Esterases | Necine base (e.g., retronecine) and necic acids encyclopedia.pub |

| Dehydrogenation | Formation of a double bond in the pyrrolizidine ring. | Cytochrome P450 monooxygenases | Dehydropyrrolizidine alkaloids (reactive and toxic) encyclopedia.pubresearchgate.net |

Deeper Understanding of Structure-Mechanism Relationships for Fine-Tuning Biological Activity

The biological activity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure. nih.gov For instance, the presence of a double bond at the 1,2-position of the necine base is a key determinant of toxicity. encyclopedia.pub The nature of the ester side chains also significantly influences the lipophilicity and, consequently, the metabolic activation and toxicity of the molecule. nih.gov

For Retronecine 9-(N-ethylcarbamate), a detailed structure-activity relationship (SAR) study is warranted. Future research should focus on how modifications to the N-ethylcarbamate group affect the compound's interaction with metabolic enzymes and cellular targets. By synthesizing and testing a series of analogs with varying carbamate (B1207046) substituents, it would be possible to delineate the structural features that govern its biological activity. This could lead to the design of derivatives with potentially reduced toxicity or, conversely, enhanced activity for specific applications. Such studies have been successfully applied to other classes of compounds, such as piperidinylpyrrolopyridine and pyrazolopyridine derivatives, to optimize their therapeutic properties. researchgate.netresearchgate.net

Development of Advanced In Silico and Computational Models for Predicting Molecular Interactions

In recent years, in silico and computational models have become invaluable tools in toxicology and drug discovery. nih.govnih.gov Physiologically based kinetic (PBK) modeling, for example, has been used to predict the toxicokinetics of PAs like lasiocarpine (B1674526) and riddelliine. nih.gov These models can help to extrapolate in vitro data to in vivo scenarios and predict inter-species differences in toxicity. nih.gov

A significant future direction for research on Retronecine 9-(N-ethylcarbamate) is the development of specific in silico models to predict its molecular interactions. This would involve creating a detailed computational model of the compound and simulating its docking with key metabolic enzymes and potential protein targets. Such models could predict the binding affinity and potential for bioactivation, providing a theoretical framework to guide further experimental studies. nih.govresearchgate.net These computational approaches can accelerate the screening of new derivatives and reduce the reliance on animal testing.

Exploration of Chemoenzymatic and Sustainable Synthetic Routes

The synthesis of complex natural products like retronecine and its derivatives can be challenging. drugfuture.comunigoa.ac.in Traditional chemical synthesis often involves multiple steps and may use harsh reagents. Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a more sustainable and efficient alternative. rsc.orgnih.gov Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and minimizing waste. rsc.org

Future research should explore chemoenzymatic routes for the synthesis of Retronecine 9-(N-ethylcarbamate). This could involve using enzymes to introduce specific functional groups or to resolve racemic mixtures, leading to a more efficient and environmentally friendly production process. rsc.orgmit.edu The development of such methods would not only be of academic interest but could also have practical applications if the compound or its derivatives are found to have valuable biological properties.

Investigating the Role of Microbiome in Biotransformation

A critical area for future investigation is the specific role of the human microbiome in the biotransformation of Retronecine 9-(N-ethylcarbamate). Research should aim to identify the specific gut bacteria and enzymes capable of metabolizing this compound. Studies using in vitro models of the human gut, as well as animal studies with controlled microbial populations, could provide valuable insights. bmj.comoregonstate.edu Understanding the interplay between Retronecine 9-(N-ethylcarbamate) and the gut microbiome is essential for a comprehensive risk assessment and could lead to strategies for mitigating its potential toxicity. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Retronecine 9-(N-ethylcarbamate) in laboratory settings?

- Methodological Answer : Synthesis typically involves carbamate formation via nucleophilic substitution between retronecine and ethyl chloroformate. Key steps include:

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) .

- Validation of intermediate products using thin-layer chromatography (TLC) with iodine staining or UV visualization .

- Detailed reaction conditions (e.g., inert atmosphere, temperature control) must align with NIH guidelines for reproducibility .

Q. Which analytical techniques are most effective for characterizing Retronecine 9-(N-ethylcarbamate)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm carbamate linkage (e.g., carbonyl resonance at ~155 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (220–280 nm) to assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) improves resolution .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion [M+H] at m/z 240.2 .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of Retronecine 9-(N-ethylcarbamate)?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables: molar ratios (retronecine:ethyl chloroformate), solvent polarity (THF vs. DCM), and catalyst (e.g., triethylamine) .

- Statistical tools (ANOVA) identify significant factors. For example, excess ethyl chloroformate (1.5 eq.) may reduce side-product formation .

- Monitor reaction progress via in-situ FTIR to track carbonyl formation (1700–1750 cm) .

Q. How should researchers resolve contradictions in reported bioactivity data for Retronecine 9-(N-ethylcarbamate)?

- Methodological Answer :